molecular formula C10H16O B14490006 2,2,4-Trimethylcyclohept-4-en-1-one CAS No. 65395-75-7

2,2,4-Trimethylcyclohept-4-en-1-one

Cat. No.: B14490006
CAS No.: 65395-75-7
M. Wt: 152.23 g/mol
InChI Key: FOCJCZRHOYBSCS-UHFFFAOYSA-N
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Description

2,2,4-Trimethylcyclohept-4-en-1-one is an organic compound with the molecular formula C10H16O It is a cyclic ketone with a seven-membered ring structure, characterized by the presence of three methyl groups and a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethylcyclohept-4-en-1-one can be achieved through several methods. One notable method involves the intramolecular electrophilic cyclization of an allylic carbocation with a trimethylsilyl enol ether. The trimethylsilyl enol ether is generated regiospecifically by the reduction of the corresponding α-bromo ketone with zinc dust in the presence of trimethylsilyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethylcyclohept-4-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the α-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., Grignard reagents) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,2,4-Trimethylcyclohept-4-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,4-Trimethylcyclohept-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to other bioactive molecules, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific derivatives and their applications.

Comparison with Similar Compounds

Similar Compounds

    2,2,5-Trimethylcyclohept-4-en-1-one: Similar in structure but with a different arrangement of methyl groups.

    4,4-Dimethyl-2-cyclohexen-1-one: A six-membered ring compound with similar functional groups.

Uniqueness

2,2,4-Trimethylcyclohept-4-en-1-one is unique due to its seven-membered ring structure and specific arrangement of methyl groups, which confer distinct chemical properties and reactivity compared to similar compounds .

Properties

CAS No.

65395-75-7

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2,2,4-trimethylcyclohept-4-en-1-one

InChI

InChI=1S/C10H16O/c1-8-5-4-6-9(11)10(2,3)7-8/h5H,4,6-7H2,1-3H3

InChI Key

FOCJCZRHOYBSCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC(=O)C(C1)(C)C

Origin of Product

United States

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